3-(Bromodifluoromethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
The compound “3-(Bromodifluoromethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine” is a derivative of the [1,2,4]triazolo[4,3-a]pyridine class . These compounds are known for their potential in various therapeutic applications .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyridine derivatives involves various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . The specific synthesis process for “3-(Bromodifluoromethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine” is not explicitly mentioned in the available literature.Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[4,3-a]pyridine derivatives have been studied, particularly in the context of their role as bromodomain inhibitors . The specific reactions involving “3-(Bromodifluoromethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine” are not detailed in the available sources.Scientific Research Applications
Synthesis and Characterization
[1,2,4]Triazolo[4,3-a]pyridines, including derivatives of 3-(Bromodifluoromethyl)-8-chloro-6-(trifluoromethyl), have been the subject of studies focusing on their synthesis methods and chemical properties. A notable method involves the one-pot synthesis under microwave irradiation, presenting an efficient route to produce novel derivatives containing the trifluoromethyl moiety. These compounds were synthesized from 2,3-dichloro-5-(trifluoromethyl)pyridine and hydrazine hydrate, characterized by NMR, MS, and elemental analysis, and showed weak antifungal activity (Yang et al., 2015). Additionally, efficient synthesis routes involving oxidative cyclization using N-Chlorosuccinimide (NCS) under mild conditions have been developed to generate triazolopyridines with potential pharmaceutical applications (El-Kurdi et al., 2021).
Biological and Herbicidal Activities
Compounds in this class, with slight modifications, have shown notable biological activities. For instance, substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds demonstrated excellent herbicidal activity on a broad spectrum of vegetation at low application rates, indicating potential use in agricultural chemistry (Moran, 2003).
Antifungal Activity and Crystal Structure Analysis
The antifungal activity and crystal structure of certain derivatives have also been studied, showing activity against various fungi species. The compound 8-chloro-3-((4-cyanobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine, for example, was synthesized and characterized, showing inhibitory effects against specific fungi (Wang et al., 2018).
Chemical and Physical Properties
Research into the chemical and physical properties of these compounds includes studies on their crystal structure, synthesis methods, and theoretical calculations to better understand their reactivity and potential applications in various fields, such as the development of new materials or as intermediates in organic synthesis (Mu et al., 2015).
Future Directions
The [1,2,4]triazolo[4,3-a]pyridine class of compounds, including “3-(Bromodifluoromethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine”, shows promise in various therapeutic applications, particularly as inhibitors of IDO1 in cancer immunotherapy . Future research could focus on further exploring their therapeutic potential and improving their potency and selectivity .
properties
IUPAC Name |
3-[bromo(difluoro)methyl]-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrClF5N3/c9-7(11,12)6-17-16-5-4(10)1-3(2-18(5)6)8(13,14)15/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQIPMZYDPVEDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NN=C(N2C=C1C(F)(F)F)C(F)(F)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrClF5N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.47 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromodifluoromethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
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